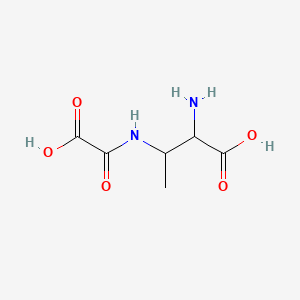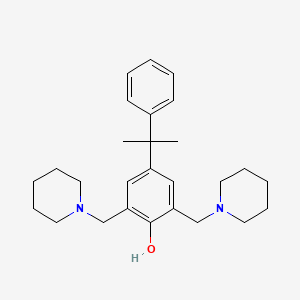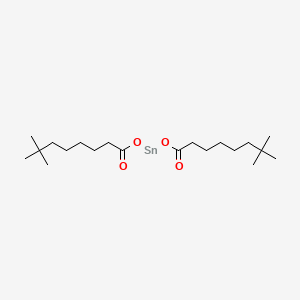
Di(octadecanoyloxy)cadmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(octadecanoyloxy)cadmium is a cadmium-based coordination compound, characterized by the presence of two octadecanoyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of di(octadecanoyloxy)cadmium typically involves the reaction of cadmium salts with octadecanoic acid derivatives under controlled conditions. One common method is the reaction of cadmium chloride with octadecanoic acid in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction is usually carried out in an organic solvent like chloroform or toluene, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Di(octadecanoyloxy)cadmium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of cadmium ions to metallic cadmium.
Substitution: The octadecanoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under elevated temperatures.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a catalyst.
Major Products Formed:
Oxidation: Cadmium oxide (CdO) and other cadmium-containing by-products.
Reduction: Metallic cadmium (Cd).
Substitution: New cadmium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Di(octadecanoyloxy)cadmium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialized coatings and materials with unique properties, such as enhanced durability or specific optical characteristics
Wirkmechanismus
The mechanism by which di(octadecanoyloxy)cadmium exerts its effects involves its interaction with cellular components and molecular pathways. The compound can bind to proteins and enzymes, altering their function and activity. It may also interact with cellular membranes, affecting their permeability and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Di(octadecanoyloxy)zinc: Similar in structure but contains zinc instead of cadmium.
Di(octadecanoyloxy)lead: Contains lead and exhibits different chemical properties.
Di(octadecanoyloxy)mercury: Contains mercury and is used in different applications.
Uniqueness: Di(octadecanoyloxy)cadmium is unique due to its specific coordination chemistry and the properties imparted by the cadmium ion.
Eigenschaften
Molekularformel |
C36H72CdO4 |
|---|---|
Molekulargewicht |
681.4 g/mol |
IUPAC-Name |
cadmium;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
InChI-Schlüssel |
CATCUOOWAPCGPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)

![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)


![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)


